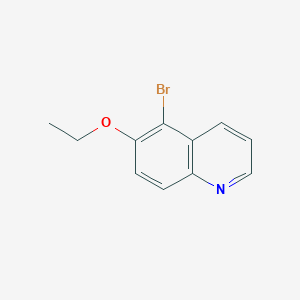

5-Bromo-6-ethoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9-8(11(10)12)4-3-7-13-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKPYNSHQOEZDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=C(C=C1)N=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization Techniques

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 5-Bromo-6-ethoxyquinoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton (¹H) and carbon (¹³C) signals, as well as insights into the molecule's conformation.

1D and 2D NMR Assignments for Complete Structural Elucidation

The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) core and the protons of the ethoxy group. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the bromine and ethoxy substituents. The ethoxy group would present as a characteristic triplet and quartet pattern due to spin-spin coupling between the methylene (B1212753) and methyl protons.

The ¹³C NMR spectrum would display nine signals for the quinoline core and two signals for the ethoxy group. The carbon atom attached to the bromine (C-5) would be expected to have a chemical shift influenced by the halogen's electronegativity and heavy atom effect.

2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unambiguously assigning these signals. COSY would reveal the coupling relationships between adjacent protons, while HSQC would correlate each proton to its directly attached carbon. HMBC would provide information about longer-range (2-3 bond) C-H correlations, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom Number | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.80 (dd) | 150.5 |

| 3 | 7.50 (dd) | 122.0 |

| 4 | 8.50 (d) | 135.0 |

| 4a | - | 128.5 |

| 5 | - | 115.0 |

| 6 | - | 155.0 |

| 7 | 7.30 (s) | 108.0 |

| 8 | 7.90 (s) | 130.0 |

| 8a | - | 148.0 |

| O-CH₂ | 4.20 (q) | 64.5 |

Conformational Analysis via NMR Spectroscopic Data

The conformation of the ethoxy group relative to the quinoline ring could be investigated using Nuclear Overhauser Effect (NOE) spectroscopy, such as in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment. Spatial proximities between the ethoxy protons and the aromatic proton at C-7 would be indicative of the preferred orientation of the ethoxy group. The flexibility of the ethyl chain would likely result in time-averaged conformations in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. A successful single-crystal X-ray diffraction experiment on this compound would yield a detailed three-dimensional model of its solid-state structure.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The crystal packing of this compound would be governed by a variety of non-covalent interactions. While the molecule lacks strong hydrogen bond donors, the quinoline nitrogen and the ether oxygen could act as weak hydrogen bond acceptors in the presence of suitable donors or through C-H···N and C-H···O interactions.

Given the presence of a bromine atom, halogen bonding (Br···N or Br···O) could play a role in the crystal packing. Furthermore, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are expected to be a significant stabilizing force, likely in an offset or slipped-parallel arrangement to minimize electrostatic repulsion.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. For this compound, red spots on the dnorm surface would indicate the locations of the most significant intermolecular interactions.

The corresponding 2D fingerprint plots would provide a quantitative summary of these interactions. One would expect to see significant contributions from H···H, C···H, and Br···H contacts. The presence and nature of π-π stacking and any potential halogen bonds would also be discernible from the shape and features of the fingerprint plot.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀BrNO), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is very close to this theoretical value, confirming the molecular formula.

The isotopic pattern of the molecular ion peak would be characteristic, showing two peaks of nearly equal intensity separated by two mass units, which is the signature of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), would provide structural information. The fragmentation pattern of this compound would likely involve the loss of the ethyl group (C₂H₅) or the entire ethoxy group (OC₂H₅) from the molecular ion, followed by further fragmentation of the quinoline ring.

Hypothetical High-Resolution Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₀BrNO |

| Theoretical Exact Mass | 250.9997 u |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their functional groups and characterizing their chemical bonds. These techniques probe the vibrational energy levels of a molecule, which are unique to its specific arrangement of atoms and bonds. For this compound, the vibrational spectra are expected to exhibit characteristic bands corresponding to the quinoline ring system, the ethoxy substituent, and the carbon-bromine bond.

In FT-IR spectroscopy, the absorption of infrared radiation by a molecule is measured as a function of frequency, revealing the presence of specific vibrational modes. spectrabase.com Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser, providing complementary information about the molecule's vibrational modes. spectroscopyonline.com The selection rules for FT-IR and Raman spectroscopy are different; some vibrational modes may be active in one technique but not the other, making their combined use highly effective for a comprehensive structural analysis.

The interpretation of the vibrational spectra of this compound relies on the assignment of observed bands to specific molecular vibrations. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and intensities with a good degree of accuracy. nih.govresearchgate.net The analysis of related quinoline derivatives provides a basis for understanding the expected spectral features of this compound. researchgate.netnih.govscialert.net

The key functional groups and their expected vibrational modes for this compound are detailed below:

Quinoline Ring Vibrations: The quinoline moiety, a bicyclic aromatic system, gives rise to a series of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations within the quinoline ring are expected to produce a group of bands in the 1625-1430 cm⁻¹ region. scialert.net Ring breathing modes and other skeletal vibrations of the quinoline system will also be present in the fingerprint region of the spectra.

Ethoxy Group Vibrations: The ethoxy (-O-CH₂-CH₃) group will exhibit its own set of characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups are expected in the 2987-2857 cm⁻¹ range. nih.gov The C-O-C stretching vibrations of the ether linkage will produce strong bands, typically in the 1260-1000 cm⁻¹ region. Additionally, scissoring, wagging, and twisting modes of the CH₂ and CH₃ groups will appear at lower frequencies. researchgate.net

Carbon-Bromine Bond Vibration: The presence of the bromine atom on the quinoline ring will give rise to a C-Br stretching vibration. Due to the relatively high mass of the bromine atom, this vibration is expected to appear at a low frequency, typically in the range of 600-500 cm⁻¹. spectrabase.com

The following table summarizes the expected vibrational frequencies and their assignments for this compound based on the analysis of similar compounds.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | FT-IR Activity | Raman Activity |

| Aromatic C-H Stretching | 3100 - 3000 | Medium to Weak | Medium to Strong |

| Aliphatic C-H Stretching (CH₂, CH₃) | 2987 - 2857 | Strong | Strong |

| C=C and C=N Ring Stretching | 1625 - 1430 | Strong to Medium | Strong to Medium |

| CH₂ Scissoring | ~1460 | Medium | Medium |

| CH₃ Bending | ~1375 | Medium | Medium |

| C-O-C Asymmetric Stretching | ~1250 | Strong | Medium |

| C-O-C Symmetric Stretching | ~1050 | Medium | Strong |

| Aromatic C-H In-plane Bending | 1300 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-plane Bending | 900 - 700 | Strong | Weak |

| C-Br Stretching | 600 - 500 | Strong | Strong |

Computational and Theoretical Chemistry Studies

Molecular Dynamics (MD) Simulations

Solvent Effects on Molecular Conformation and Interaction

The surrounding solvent environment can significantly influence the conformation and reactivity of a molecule. Computational models are crucial for understanding these solvent-solute interactions. Quantum mechanics/molecular mechanics (QM/MM) simulations, for instance, can effectively model the explicit interactions between a solute and a large number of solvent molecules. This approach treats the primary molecule of interest with high-level quantum mechanics while the solvent is handled by less computationally intensive molecular mechanics.

Such simulations can reveal how different solvents stabilize various conformations of a molecule through specific interactions like hydrogen bonding or dipole-dipole interactions. For example, in polar solvents, conformations with a larger dipole moment may be favored, whereas nonpolar solvents might stabilize less polar forms. The choice of solvent can therefore be a critical factor in chemical reactions, potentially altering reaction pathways and the stability of transition states. Studies on organic reactions have demonstrated that explicit solvent models are often necessary to accurately reproduce experimental observations, as they can account for specific solute-solvent interactions that are missed by implicit solvent models. miami.edu

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. These models are fundamental in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing them for synthesis and testing.

QSAR modeling involves establishing a mathematical relationship between a set of molecular descriptors (numerical representations of molecular structure) and an observed biological activity. For quinoline (B57606) derivatives, QSAR studies have been employed to predict their potential as anticancer, antimicrobial, or anti-inflammatory agents. These models can predict activities such as the half-maximal inhibitory concentration (IC50) against a particular biological target. By analyzing a series of related compounds, a predictive model can be built to estimate the activity of new, unsynthesized analogs, thereby guiding the design of more potent molecules.

A significant outcome of QSAR and QSPR modeling is the identification of molecular descriptors that have the most substantial impact on the property of interest. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). For instance, a QSAR study on a series of quinoline derivatives might reveal that a higher value for a particular descriptor, such as the energy of the Highest Occupied Molecular Orbital (HOMO), correlates with increased biological activity. This information allows medicinal chemists to rationally design new compounds with enhanced properties by modifying the molecular structure to optimize these key descriptors.

| Descriptor Category | Example Descriptors | Potential Influence on Activity/Property |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Governs electrostatic interactions, reactivity, and binding affinity. |

| Steric | Molecular Weight, Volume, Surface Area | Affects how the molecule fits into a binding site. |

| Hydrophobic | LogP (Partition Coefficient) | Influences solubility, membrane permeability, and hydrophobic interactions. |

| Topological | Connectivity Indices, Shape Indices | Describes the size, shape, and degree of branching in a molecule. |

This table provides examples of descriptor categories and their potential influence on the activity or properties of a molecule like 5-Bromo-6-ethoxyquinoline.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the binding of a small molecule ligand to the active site of a protein.

Molecular docking simulations can provide a detailed, three-dimensional view of how a ligand like a this compound derivative might interact with a biological target, such as an enzyme or receptor. These simulations can identify key intermolecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the protein-ligand complex. For example, a docking study on bromo-substituted quinazolines as potential EGFR (Epidermal Growth Factor Receptor) inhibitors has shown how these molecules can fit into the ATP-binding site of the kinase, forming crucial hydrogen bonds with specific amino acid residues. nih.gov Understanding these binding modes is essential for explaining the mechanism of action and for designing more effective inhibitors.

Beyond predicting the binding pose, docking software can also estimate the binding affinity between the ligand and the protein. This is often expressed as a scoring function or a calculated binding energy (ΔG), typically in kcal/mol. A more negative binding energy suggests a stronger and more stable interaction. nih.gov For instance, in a study of 6-bromo-quinazoline derivatives, binding energies against EGFR were calculated to be in the range of -5.3 to -6.7 kcal/mol. nih.gov

Ligand efficiency (LE) is another important metric derived from binding energy. It relates the binding energy to the size of the molecule (typically the number of heavy atoms), providing a measure of the binding energy per atom. This metric helps in identifying smaller, more efficient compounds that can be optimized into potent drug candidates.

| Compound Class | Target Protein | Calculated Binding Energy (kcal/mol) | Key Interactions |

| Bromo-quinazoline derivatives | EGFR | -5.3 to -6.7 nih.gov | Hydrogen bonding nih.gov |

| Bromo-indole derivatives | EGFR | Favorable binding free energy researchgate.net | Not specified |

| Bromo-fluorophenyl derivative | DHFR and DHSS | -7.07 and -7.05, respectively nih.gov | Not specified |

This table presents examples of calculated binding energies for bromo-substituted heterocyclic compounds against various protein targets, as reported in the literature.

Based on a comprehensive review of available scientific literature, there is no specific preclinical or in vitro research data for the chemical compound “this compound” corresponding to the requested outline. Searches for its antiproliferative, anticancer, and antimicrobial activities, including cytotoxicity, mechanisms of cell death, effects on cell signaling, enzyme inhibition, and antibacterial spectrum, did not yield any specific studies on this particular compound.

The scientific community has extensively studied various derivatives of quinoline and other brominated heterocyclic compounds for their potential biological activities. Research on related structures, such as bromo-oxoisoaporphines, bromo-quinazolines, and bromo-isatins, has shown promising results in anticancer and antimicrobial assays. However, these findings are specific to the studied compounds and cannot be extrapolated to "this compound," as minor structural changes in a molecule, such as the type and position of substituent groups, can significantly alter its biological properties.

Therefore, an article detailing the preclinical and in vitro biological activity of "this compound" as per the provided outline cannot be generated at this time due to the absence of published research data. Further experimental investigation would be required to determine the biological properties of this specific compound.

Preclinical and in Vitro Biological Activity Research

Assessment of Antimicrobial Activities in In Vitro Models

Antifungal and Antileishmanial Potentials of 5-Bromo-6-ethoxyquinoline Derivatives

The investigation into the therapeutic potential of quinoline (B57606) scaffolds has revealed promising antifungal and antileishmanial activities. While research directly on this compound is limited in the available literature, studies on closely related bromo-quinoline derivatives provide significant insights. For instance, the compound bromoquinol has demonstrated broad-spectrum antifungal activity. Its mechanism of action in Aspergillus fumigatus involves the induction of oxidative stress and apoptosis, highlighting a potential pathway for its antifungal effects. tau.ac.il

In the realm of antileishmanial research, various derivatives of the quinoline nucleus are actively being synthesized and evaluated. Studies have shown that modifications at different positions of the quinoline ring can lead to significant in-vitro antileishmanial activity against the promastigote form of Leishmania donovani. Although specific data for this compound derivatives were not found, the general principle of aminoquinoline substitution has yielded compounds with notable efficacy, sometimes exceeding that of standard drugs like sitamaquine. researchgate.net Computational docking studies on these derivatives aim to understand the interactions with parasitic binding sites, guiding the development of more potent antileishmanial agents. researchgate.net

Investigation of Anti-tubercular Activity against Mycobacterial Strains

The quinoline framework is a cornerstone in the development of novel anti-tubercular agents, particularly in the face of rising drug resistance. Several studies have underscored the potential of quinoline derivatives against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a common method for screening the anti-tubercular activity of these compounds. eurekaselect.comsaudijournals.com

Research into a series of quinolone derivatives identified compounds with significant activity against the M. tuberculosis H37Rv strain, with some exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov Notably, certain 6-bromo substituted quinoline derivatives have shown moderate to good anti-TB activity. nih.gov The strategic placement of halogen atoms on the quinoline ring, particularly at the C-6 position, has been shown to influence the compound's effectiveness against M. tuberculosis. nih.gov The anti-tubercular activity of a selection of quinoline derivatives is presented below.

| Compound ID | Modification | Target Strain | MIC (μg/mL) | Reference |

|---|---|---|---|---|

| 6b6 | Quinolone Derivative | M. tuberculosis H37Rv | 1.2-3 | nih.gov |

| 6b12 | Quinolone Derivative | M. tuberculosis H37Rv | 1.2-3 | nih.gov |

| 6b21 | Quinolone Derivative | M. tuberculosis H37Rv | 1.2 | nih.gov |

| 6b21 | Quinolone Derivative | MDR-TB strain | 0.9 | nih.gov |

| 6q | 6-bromo-2-(naphthalen-2-yl) derivative | M. tuberculosis H37Rv | Moderate Activity | nih.gov |

| 6r | 6-bromo-2-(phenanthren-3-yl) derivative | M. tuberculosis H37Rv | Moderate Activity | nih.gov |

Mechanism of Action against Microbial Pathogens (e.g., DNA Gyrase Inhibition, DHFR Inhibition)

The antimicrobial effects of quinoline derivatives are often attributed to their ability to inhibit essential bacterial enzymes. DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication, is a well-established target for quinolone-based drugs. nih.gov These compounds can stabilize the covalent complex between DNA gyrase and DNA, leading to chromosome fragmentation and cell death. nih.gov While fluoroquinolones are the most famous inhibitors of this enzyme, other quinoline derivatives are being explored for their potential to inhibit DNA gyrase through different modes of action. nih.govnih.gov Specifically, certain arylated quinoline carboxylic acids have been investigated for their anti-Mtb gyrase activity. nih.gov

Another key enzymatic target for antimicrobial agents is Dihydrofolate Reductase (DHFR), which is vital for the synthesis of nucleic acids and amino acids. researchgate.net Inhibition of DHFR disrupts these pathways, leading to the cessation of cell growth and division. The quinazoline (B50416) scaffold, structurally related to quinoline, has been a focus of DHFR inhibitor design. Studies on 6-bromo- or 6,8-dibromo-quinazolin-4(3H)-ones have shown that these molecules can exhibit potent DHFR inhibitory activity. researchgate.net This suggests that the this compound scaffold may also have the potential to interact with this enzyme, although direct evidence is not yet available.

Enzyme Inhibition Studies (Beyond Antimicrobial and Anticancer Targets)

Cholinergic Enzymes (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of the quinoline scaffold have been investigated for their potential to inhibit cholinergic enzymes, namely Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). nih.govresearchgate.netnih.gov The inhibition of these enzymes is a key therapeutic strategy for managing neurodegenerative disorders like Alzheimer's disease. mdpi.combohrium.com Research has shown that various phenyl-quinoline and quinoline-thiosemicarbazone derivatives can exhibit potent inhibitory activity against both AChE and BChE. researchgate.net In some cases, these compounds have shown greater selectivity towards BChE over AChE. researchgate.net While specific inhibitory data for this compound was not found in the reviewed literature, the broader class of quinoline derivatives demonstrates significant potential in this area.

| Compound Series | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| Phenyl-quinoline derivatives | AChE and BChE | Higher selectivity against BChE | researchgate.net |

| Quinoxaline derivatives | AChE | IC50 values from 0.077 to 50.080 µM | nih.gov |

| Quinoxaline derivatives | BChE | IC50 values from 14.91 to 60.95 µM | nih.gov |

| Quinoline-thiosemicarbazone derivatives | Cholinesterases | Highly potent anticholinesterase activity | researchgate.net |

Carbonic Anhydrase Isoenzymes Inhibition Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.govnih.gov The search for inhibitors has extended to various heterocyclic scaffolds. Studies on 4-anilinoquinazoline-based benzenesulfonamides, which share a fused heterocyclic system with quinolines, have revealed potent inhibitory activity against several human carbonic anhydrase (hCA) isoforms, including hCA I, II, IX, and XII. semanticscholar.org For instance, certain compounds in this class have shown single-digit nanomolar activity against hCA II and significant inhibition of the tumor-associated isoforms hCA IX and XII. semanticscholar.org While direct studies on this compound as a carbonic anhydrase inhibitor are not prevalent, the activity of related structures suggests this could be a potential area for future investigation. unifi.itdntb.gov.ua

α-Glycosidase Inhibition and Potential Metabolic Effects

Inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion, is a therapeutic approach for managing type 2 diabetes mellitus by delaying glucose absorption. researchgate.netnih.gov Research into heterocyclic compounds as potential α-glucosidase inhibitors has included structures containing a bromo-substituted aromatic ring. For example, a series of 7-carbo–substituted 5-bromo-3-methylindazoles demonstrated significant in vitro inhibitory effects against α-glucosidase, with some compounds showing IC50 values more potent than the reference drug acarbose. researchgate.net Although the core heterocyclic system is different, the presence of the 5-bromo substituent in these active compounds suggests that this feature could contribute to the inhibitory activity. This finding indicates a potential, yet unexplored, role for this compound and its derivatives in the inhibition of α-glucosidase and the modulation of metabolic processes.

Antioxidant Activity and Mechanistic Insights (In Vitro Studies)

The potential of a compound to counteract oxidative stress is a critical area of preclinical research. In vitro antioxidant assays are fundamental in determining this capacity. For a compound like this compound, a series of established assays would be employed to quantify its radical scavenging abilities and to understand the underlying molecular mechanisms of its antioxidant action.

Radical scavenging assays are rapid, reliable, and reproducible methods to assess the antioxidant activity of compounds. mdpi.com These assays typically involve a colored radical species that loses its color upon reduction by an antioxidant. The change in absorbance is measured spectrophotometrically to quantify the scavenging activity. Commonly used assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov

The potency of an antioxidant is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant potency. nih.gov

To illustrate the type of data generated from such assays, a hypothetical result for this compound against standard antioxidants is presented in Table 1.

Table 1: Hypothetical Radical Scavenging Activity of this compound This data is illustrative and not based on published experimental results.

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

|---|---|---|

| This compound | Value | Value |

| Ascorbic Acid (Standard) | Value | Value |

| Trolox (Standard) | Value | Value |

Beyond simple radical scavenging, it is crucial to understand the molecular pathways through which a compound exerts its antioxidant effects. This can involve investigating its influence on cellular antioxidant enzymes and signaling pathways. For instance, the activity of enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx) could be measured in cell cultures treated with this compound.

Furthermore, the effect of the compound on the expression of transcription factors involved in the antioxidant response, such as Nrf2 (Nuclear factor erythroid 2-related factor 2), could be examined. Activation of the Nrf2 pathway leads to the upregulation of a suite of antioxidant and detoxification genes. Techniques like Western blotting and quantitative polymerase chain reaction (qPCR) would be employed to assess changes in protein and gene expression levels, respectively.

Pharmacological Mechanism-of-Action Studies in Preclinical Models

To understand the broader pharmacological effects of this compound, it is essential to identify its molecular targets and elucidate its mechanism of action. This involves a series of preclinical studies using cellular and subcellular systems.

The initial step in understanding the mechanism of action is to identify the specific cellular components (e.g., proteins, enzymes, receptors) with which the compound interacts. This can be achieved through various screening methods, including affinity chromatography and computational modeling. Once potential targets are identified, validation studies are conducted in cellular or subcellular systems to confirm the interaction and its functional consequences.

If a specific receptor is identified as a potential target for this compound, receptor binding assays are performed to characterize the interaction. merckmillipore.com These assays measure the affinity of a ligand (in this case, this compound) for its receptor. core.ac.uk Radioligand binding assays are a common technique where a radiolabeled form of the compound is used to quantify its binding to the target receptor. merckmillipore.com

The key parameters determined from these assays are the dissociation constant (Kd) and the binding affinity (Ki). A lower Kd or Ki value signifies a higher binding affinity. A hypothetical representation of data from a receptor binding assay is shown in Table 2.

Table 2: Hypothetical Receptor Binding Affinity of this compound This data is illustrative and not based on published experimental results.

| Target Receptor | Ligand | Binding Affinity (Ki, nM) |

|---|---|---|

| Receptor Name | This compound | Value |

| Receptor Name | Reference Compound | Value |

Following the confirmation of binding, functional assays are conducted to determine the biological consequence of the ligand-target interaction. accelevirdx.com These assays are designed to measure a specific cellular response that is modulated by the target. For example, if the target is a G-protein coupled receptor, a functional assay might measure changes in the levels of intracellular second messengers like cyclic AMP (cAMP) or calcium. nih.gov

Cell-based reporter assays are another powerful tool. In these assays, cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the signaling pathway of interest. The activity of the reporter gene provides a quantitative measure of the functional response to the compound.

The results from these functional assays would indicate whether this compound acts as an agonist, antagonist, or inverse agonist at its target, providing critical insights into its pharmacological mechanism of action.

Derivatives and Analogue Development

Synthesis of New 5-Bromo-6-ethoxyquinoline Analogues and Related Quinoline (B57606) Scaffolds

The synthesis of new analogues based on the this compound core is achieved by strategically modifying its key functional groups and introducing new substituents. The inherent reactivity of the quinoline ring system and its bromo and ethoxy groups provides multiple avenues for chemical derivatization.

The bromine atom at position 5 is a versatile handle for introducing a wide array of functional groups, primarily through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

Bromoquinolines are established precursors for creating multifunctional quinoline compounds, enabling the synthesis of derivatives featuring cyano, methoxy (B1213986), phenyl, and amino groups. nih.gov The reactivity of the C5-bromo group can be significantly enhanced by introducing a potent electron-withdrawing group, such as a nitro (NO₂) group, onto the quinoline ring. For instance, studies on the related 6-bromoquinoline (B19933) have shown that nitration at the adjacent C5 position facilitates subsequent nucleophilic substitution of the bromine. semanticscholar.org This activation allows for efficient reactions with various nucleophiles. A similar strategy could be employed for this compound, potentially via nitration at position 8, to activate the C5-bromo group for SNAr reactions with amines, such as morpholine (B109124) or piperazine, to yield novel aminoquinoline derivatives. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction (for introducing aryl or heteroaryl groups), the Buchwald-Hartwig amination (for adding primary or secondary amines), and cyanation reactions offer powerful tools to replace the bromine atom, thereby creating extensive libraries of C5-substituted analogues.

The ethoxy group at position 6 can be varied to modulate properties such as lipophilicity, solubility, and steric bulk, which can be critical for biological activity. A common synthetic strategy to achieve this variation involves the demethylation or dealkylation of a precursor alkoxyquinoline to yield a hydroxyquinoline, followed by re-alkylation.

For example, a synthetic campaign could begin with 5-bromo-6-hydroxyquinoline. This key intermediate can be reacted with a diverse range of alkylating agents (e.g., propyl bromide, isobutyl iodide, benzyl (B1604629) chloride) under basic conditions (like Williamson ether synthesis) to generate a series of 5-bromo-6-alkoxyquinoline analogues. This approach allows for the introduction of short and long alkyl chains, branched alkyl groups, and benzylic moieties, systematically probing the influence of the alkoxy substituent's size and nature.

Introducing new functional groups at other positions (e.g., C2, C4, C8) on the this compound scaffold can further expand the chemical space and uncover new structure-activity relationships. Electrophilic aromatic substitution is a primary method for this purpose.

Nitration is a particularly effective functionalization strategy. Research has demonstrated the selective nitration of 6,8-dibromoquinoline (B11842131) at the C5 position with high yields. nih.gov Similarly, 6-bromoquinoline can be nitrated at C5. semanticscholar.org This indicates that the this compound core could likely be nitrated at an available, activated position, such as C8, creating a precursor for further derivatization. The resulting nitro group can be reduced to an amino group, which can then be transformed into a wide variety of other functionalities.

Modern techniques such as C-H activation also provide pathways for functionalization. Palladium-catalyzed C-H activation has been used to introduce aryl groups at the C8 position of other quinoline systems. nih.gov Applying such methods to this compound could yield novel C8-functionalized derivatives that would be difficult to access through classical methods. nih.gov

Structure-Activity/Property Relationship (SAR/SPR) Studies of Analogues

Once new analogues are synthesized, they are subjected to rigorous analysis to understand how the structural modifications correlate with changes in their biological and chemical profiles. This is achieved through Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies.

SAR studies aim to connect specific structural features of the synthesized analogues to their biological effects. By comparing the activity of systematically modified compounds, researchers can identify which functional groups and positions on the quinoline scaffold are critical for the desired biological outcome.

For instance, studies on related substituted quinolines have yielded valuable SAR insights. In a series of 5-substituted 8-hydroxyquinolines tested for antiplaque activity, it was found that smaller substituents at the C5 position led to higher activity. nih.gov This suggests that steric bulk at C5 is detrimental. However, the negative steric effect could be counteracted by the positive contributions of lipophilic and electron-withdrawing groups; for example, the 5-chloro derivative was as active as the unsubstituted parent compound. nih.gov

In another study, brominated and nitrated alkoxyquinolines were evaluated for anticancer activity. The results showed that specific substitution patterns were crucial for cytotoxicity. As shown in the table below, compounds with multiple bromo substituents and the introduction of a nitro group demonstrated significant inhibitory effects against various cancer cell lines. nih.gov

| Compound | Substituents | HeLa IC₅₀ (µg/mL) | HT29 IC₅₀ (µg/mL) | C6 IC₅₀ (µg/mL) |

|---|---|---|---|---|

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 5,7-di-Br, 3,6-di-OCH₃, 8-OH | 5.45 | 9.60 | 6.40 |

| 3,5,6,7-tetrabromo-8-methoxyquinoline | 3,5,6,7-tetra-Br, 8-OCH₃ | 15.4 | 24.5 | 21.8 |

| 6,8-dibromo-5-nitroquinoline | 6,8-di-Br, 5-NO₂ | 14.2 | 20.6 | 16.2 |

These findings suggest that for this compound analogues, modifications at the C5 position (substituting the bromine) and the introduction of additional halogens or electron-withdrawing groups at other positions would be critical areas of investigation for tuning biological activity.

Structure-Property Relationship (SPR) studies examine how molecular modifications affect physicochemical properties, which in turn influence how a compound behaves.

Chemical Reactivity: The introduction of substituents can dramatically alter the chemical reactivity of the quinoline ring. As previously mentioned, adding a nitro group to a bromoquinoline scaffold activates the nearby bromine for nucleophilic aromatic substitution. nih.govsemanticscholar.org This is a clear example where a structural change directly impacts chemical reactivity, providing a synthetic advantage for further derivatization.

Stability and Conformation: Substituents also influence the three-dimensional shape (conformation) and stability of the molecule. X-ray crystallography studies on related quinolines have shown that introducing a bulky group, such as a phenyl ring at the C8 position, can alter the planarity of the molecule. nih.gov This introduction caused an increased twist (orthogonality) between the quinoline core and an adjacent substituent, which in turn affected the molecule's photophysical properties, leading to shifts in its fluorescence emission spectra. nih.gov Such conformational changes can profoundly impact how a molecule fits into a biological target's binding site.

Surface Plasmon Resonance (SPR) for Binding Analysis: A key technique for quantifying structure-property relationships in a biological context is Surface Plasmon Resonance (SPR). SPR is a label-free, real-time optical method used to measure the binding kinetics and affinity between a ligand (e.g., a synthesized analogue) and a target molecule (e.g., a protein or enzyme). criver.commdpi.com In an SPR experiment, the target is immobilized on a sensor chip, and the analogue is flowed over the surface. The interaction is measured, providing data on the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity. criver.com

By analyzing a series of this compound analogues with SPR, researchers can directly correlate specific structural modifications with changes in binding kinetics. For example, varying the alkoxy group at C6 from ethoxy to butoxy might result in a slower dissociation rate (a longer residence time on the target), which often correlates with improved efficacy in vivo. This quantitative data is invaluable for rational drug design and lead optimization. biorxiv.org

| Analogue (Analyte) | Target (Ligand) | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kₑ) (nM) |

|---|---|---|---|---|

| Analogue 1 (C5-Br) | Target Protein X | 1.5 x 10⁵ | 5.0 x 10⁻³ | 33.3 |

| Analogue 2 (C5-Phenyl) | Target Protein X | 2.1 x 10⁵ | 4.2 x 10⁻³ | 20.0 |

| Analogue 3 (C5-Morpholino) | Target Protein X | 0.9 x 10⁵ | 9.0 x 10⁻³ | 100.0 |

Design Principles for Optimized Quinoline Scaffolds Based on Research Findings

Currently, there is a lack of published research focused on the systematic modification of the this compound scaffold. Structure-activity relationship (SAR) studies, which are essential for establishing design principles, have not been reported for derivatives of this specific compound. Consequently, evidence-based principles for optimizing this quinoline scaffold for any particular biological target or material application cannot be detailed at this time.

Advanced Research Applications and Future Directions

Development as Chemical Probes for Understanding Biological Processes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular or in vivo context. The development of high-quality probes is essential for validating new drug targets and unraveling complex biological pathways. Quinoline-based structures are frequently used as the foundation for such tools. eurekaselect.com

The 5-Bromo-6-ethoxyquinoline scaffold is well-suited for development into chemical probes for several reasons:

The Quinoline (B57606) Core: As a "privileged structure," the quinoline ring system is known to interact with a wide range of biological targets. nih.gov This provides a solid starting point for designing molecules with specific biological activities.

The Bromo Group: The bromine atom at the 5-position is a key feature. It can serve as a synthetic handle for the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are necessary for visualizing or isolating the probe's biological target. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity and selectivity for a target protein.

The Ethoxy Group: The ethoxy group at the 6-position can modulate the compound's physicochemical properties. It can influence lipophilicity, which affects cell membrane permeability, and can alter the electronic properties of the quinoline ring, thereby fine-tuning the molecule's interaction with its target.

By leveraging these features, this compound could serve as a precursor for a new class of chemical probes designed to investigate specific enzymes, receptors, or other proteins implicated in disease.

Conceptual Research on Potential Integration into Targeted Delivery Systems

Targeted delivery systems aim to transport therapeutic agents directly to diseased cells or tissues, maximizing efficacy while minimizing side effects. Nanocarriers like liposomes, polymers, and other nanoparticles are at the forefront of this research. Functionalized quinoline derivatives are being actively investigated for their potential role in such systems. acs.org

Conceptually, this compound could be integrated into targeted delivery platforms in several ways:

Encapsulation: The presence of both the aromatic quinoline system and the ethoxy group lends a degree of lipophilicity to the molecule. This property is advantageous for encapsulating the compound, or a therapeutic agent derived from it, within the hydrophobic core of nanocarriers.

Covalent Attachment: The bromine atom provides a reactive site for covalently linking the molecule to the surface of a nanocarrier or to a targeting ligand (e.g., an antibody or peptide). This would ensure that the payload remains attached until it reaches its destination.

pH-Responsive Systems: The nitrogen atom in the quinoline ring is basic and can be protonated. This characteristic could be exploited to design pH-responsive drug delivery systems that release their cargo in the acidic microenvironment often found in tumors or inflamed tissues.

Future research could explore the synthesis of this compound-based conjugates for targeted therapies, potentially leading to more effective treatments for a range of diseases.

Inclusion in Combinatorial Chemistry Libraries for High-Throughput Screening Initiatives

Combinatorial chemistry is a powerful strategy for rapidly generating large and diverse collections of molecules, known as chemical libraries. nih.govijpsonline.com These libraries are then tested against biological targets in high-throughput screening (HTS) to identify "hit" compounds that can be developed into new drugs.

This compound is an ideal scaffold for inclusion in combinatorial libraries. The bromine atom at the 5-position is particularly valuable as it serves as a versatile anchor point for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the systematic and rapid introduction of a vast number of different chemical fragments at this position, creating a library of structurally related but diverse compounds.

The process would involve:

Using this compound as a common starting material.

Reacting it with a diverse set of building blocks (e.g., boronic acids, alkynes, alkenes) via cross-coupling reactions.

Generating a large library of novel quinoline derivatives, each with a unique substituent at the 5-position.

Because the quinoline core is a known pharmacophore, a library built around the this compound scaffold would have a high probability of containing molecules with interesting biological activities, accelerating the discovery of new therapeutic leads. nih.gov

Exploration of Emerging Methodologies and Interdisciplinary Approaches in Quinoline Chemistry Research

The field of synthetic organic chemistry is constantly evolving, with new methods offering greater efficiency, selectivity, and sustainability. nih.gov Recent advancements, particularly in the area of C-H bond functionalization, are transforming the way complex molecules are synthesized. nih.govrsc.orgmdpi.com

These emerging methodologies could be applied to this compound to expand its chemical utility:

Direct C-H Functionalization: Instead of relying solely on the reactivity of the bromine atom, modern methods could allow for the direct and selective introduction of new functional groups at other positions on the quinoline ring (e.g., C-2, C-4, C-8). nih.gov This would provide access to novel derivatives that are difficult to synthesize using traditional methods.

Photocatalysis and Electrochemistry: These modern techniques offer mild and controlled ways to initiate chemical reactions, enabling new types of transformations on the quinoline scaffold that could lead to unique molecular architectures.

An interdisciplinary approach, combining these advanced synthetic methods with computational chemistry, could further accelerate research. For instance, molecular modeling could be used to predict the biological activities or material properties of virtual libraries of this compound derivatives. nih.gov The most promising candidates could then be synthesized using the most efficient modern methods, creating a synergistic cycle of design, synthesis, and testing that pushes the boundaries of quinoline chemistry.

Data Tables

Table 1: Summary of Potential Advanced Research Applications for this compound

| Application Area | Rationale for Potential | Key Structural Features |

|---|---|---|

| Chemical Probes | Scaffold for developing tools to study biological targets. | Quinoline core, reactive bromo group for tagging, ethoxy group for property modulation. |

| Targeted Delivery Systems | Component for creating advanced drug carriers. | Lipophilicity for encapsulation, bromo group for covalent linkage, nitrogen for pH-response. |

| Combinatorial Chemistry | Versatile building block for generating diverse molecular libraries. | Bromo group as a handle for cross-coupling reactions, privileged quinoline scaffold. |

| Emerging Methodologies | Substrate for novel, efficient synthetic transformations. | Multiple C-H bonds for direct functionalization, stable aromatic core. |

Table 2: Chemical Compounds Mentioned | Compound Name | | | :--- | | this compound | | Biotin | | Boronic Acids |

Q & A

Q. What are the common synthetic routes for 5-Bromo-6-ethoxyquinoline, and what challenges arise during its preparation?

The synthesis of this compound typically involves bromination and ethoxylation of quinoline derivatives. Key methods include:

- Electrophilic Aromatic Substitution : Bromination at the 5-position using brominating agents like NBS (N-bromosuccinimide) under acidic conditions, followed by ethoxylation at the 6-position via nucleophilic substitution with sodium ethoxide .

- Continuous Flow Reactors : For scalable synthesis, automated systems optimize reaction parameters (e.g., temperature, residence time) to improve yields and reduce byproducts .

Q. Challenges :

- Regioselectivity : Competing bromination at adjacent positions (e.g., 7- or 8-position) may occur, requiring careful catalyst selection (e.g., Lewis acids like FeCl₃) to direct substitution .

- Purification : Separation of isomers often necessitates chromatography or recrystallization with solvents like ethanol/water mixtures .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Signals for ethoxy groups (δ ~1.3–1.5 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) and aromatic protons (δ ~7.0–8.5 ppm) confirm substitution patterns .

- ¹³C NMR : Distinct peaks for C-Br (~105–110 ppm) and C-O (ethoxy carbons at ~60–70 ppm) .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 252.0 for C₁₁H₁₁BrNO⁺) validate purity and molecular weight .

- X-ray Crystallography : Resolves crystal structure and confirms regiochemistry in solid-state studies .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its reactivity in cross-coupling reactions?

The bromine atom at the 5-position serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Systems : Pd(PPh₃)₄ with ligands like XPhos enhances coupling efficiency with aryl boronic acids or amines .

- Steric Effects : The ethoxy group at the 6-position may hinder coupling at adjacent positions, directing reactions to the bromine site .

- Substrate Scope : Electron-withdrawing groups (e.g., -Br) increase electrophilicity, accelerating oxidative addition in Pd-mediated reactions .

Example : Coupling with 4-methoxyphenylboronic acid yields 5-(4-methoxyphenyl)-6-ethoxyquinoline, a potential pharmacophore for anticancer studies .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Discrepancies in bioactivity data often stem from:

- Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or viability assays (MTT vs. resazurin) may skew IC₅₀ values .

- Solubility Issues : Low aqueous solubility of derivatives can lead to inconsistent dosing in in vitro studies. Use of DMSO carriers (>0.1% v/v) may introduce cytotoxicity artifacts .

Q. Resolution Strategies :

- Dose-Response Reproducibility : Validate results across multiple assays and independent labs.

- Structural Analog Comparison : Compare with analogs like 5-Bromo-6-methoxyquinoline to isolate the ethoxy group’s contribution to activity .

Q. How can computational modeling guide the optimization of this compound for targeted therapeutic applications?

- Docking Studies : Predict binding affinities to targets like topoisomerase II or kinase enzymes. For example, molecular docking with AutoDock Vina identifies potential interactions between the bromine atom and hydrophobic enzyme pockets .

- QSAR Models : Relate substituent electronic parameters (Hammett constants) to anticancer activity. Ethoxy groups with moderate σ values (~0.45) balance electron donation/withdrawal for optimal receptor binding .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, indicating moderate blood-brain barrier permeability) .

Q. What are the key challenges in scaling up this compound synthesis for preclinical studies?

- Byproduct Formation : Ethoxy group hydrolysis under prolonged heating may yield 6-hydroxyquinoline impurities. Mitigate via anhydrous conditions and controlled reaction times .

- Yield Optimization : Batch processes typically yield ~40–50%; continuous flow systems improve to ~70% by minimizing thermal degradation .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ethanol <5000 ppm) .

Q. How do structural modifications at the 5- and 6-positions affect the compound’s photophysical properties?

- Bromine Impact : Heavy atom effect enhances spin-orbit coupling, increasing triplet-state population for potential use in OLEDs .

- Ethoxy vs. Methoxy : Ethoxy’s longer alkyl chain reduces crystallinity, improving solubility in organic solvents (e.g., chloroform) for thin-film applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.